2-Ethyl-3-methylbutanoic acid
Overview
Description
2-Ethyl-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is known for its unique structure and properties, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanoic acid can be synthesized through various methods, including:
Oxidation of Alcohols: One common method involves the oxidation of 2-ethyl-3-methylbutanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 2-ethyl-3-methylbutanenitrile in the presence of a strong acid or base to yield the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of isobutylene followed by oxidation. This process involves the reaction of isobutylene with synthesis gas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can react with alcohols to form esters in the presence of an acid catalyst (Fischer esterification).
Amidation: It can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and heat.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: 2-Ethyl-3-methylbutanol.
Esterification: Esters such as 2-ethyl-3-methylbutanoate.
Amidation: Amides such as 2-ethyl-3-methylbutanamide.
Scientific Research Applications
2-Ethyl-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can participate in various biochemical reactions. It can also form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
2-Ethyl-3-methylbutanoic acid can be compared with other similar carboxylic acids, such as:
3-Methylbutanoic acid:
2-Methylbutanoic acid: It has a similar structure but lacks the ethyl group at the third carbon.
Butanoic acid: A straight-chain carboxylic acid without any branching.
Uniqueness: The presence of both an ethyl and a methyl group on the butanoic acid backbone gives this compound unique steric and electronic properties, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-ethyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCPTWKSNPIJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449494 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-32-9 | |
Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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